Enhanced Lipophilicity Differentiates the N-Ethylpiperazine from the N-Methylpiperazine Analog
The N-ethylpiperazine substituent confers a calculated XLogP3 of 4.3, which is 0.4 log units higher than the N-methylpiperazine analog (XLogP3 = 3.9) [1]. This increase in lipophilicity is predicted to enhance passive membrane permeability and tissue distribution, a property critical for central nervous system penetration and intracellular target engagement [2].
| Evidence Dimension | XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | 4.3 |
| Comparator Or Baseline | Methyl (2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate (CAS 941935-92-8): XLogP3 = 3.9 |
| Quantified Difference | +0.4 log units (target compound is more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity can translate to improved passive cellular permeability, making the compound more suitable for intracellular target-based assays or in vivo studies where tissue penetration is a selection criterion.
- [1] PubChem computed properties: XLogP3 for CID 16830071 (target) and CID 8611421 (methyl analog). National Center for Biotechnology Information. View Source
- [2] Waring, M.J. (2010) Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
